molecular formula C12H8F3N B13048259 2-Phenyl-4-(trifluoromethyl)pyridine

2-Phenyl-4-(trifluoromethyl)pyridine

Cat. No.: B13048259
M. Wt: 223.19 g/mol
InChI Key: REDAFVDCJUCVET-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(trifluoromethyl)pyridine can be achieved through several methods. Another method involves the direct fluorination of 4-phenylpyridine using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity . The exact molecular pathways involved can vary depending on the specific biological target and context.

Comparison with Similar Compounds

2-Phenyl-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The presence of both the phenyl and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that can be advantageous in various applications.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-16-11(8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDAFVDCJUCVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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